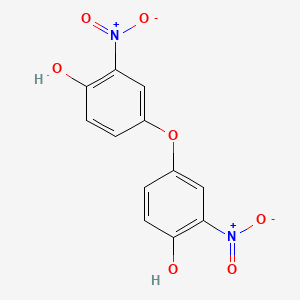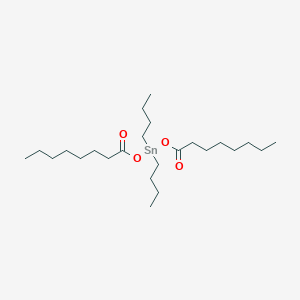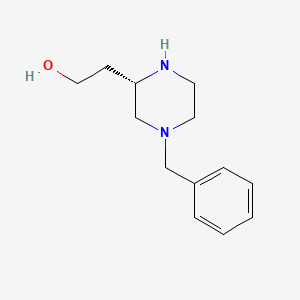![molecular formula C14H28N2O5Si B3190754 2,4-Imidazolidinedione, 5,5-dimethyl-3-[3-(triethoxysilyl)propyl]- CAS No. 473780-80-2](/img/structure/B3190754.png)
2,4-Imidazolidinedione, 5,5-dimethyl-3-[3-(triethoxysilyl)propyl]-
Descripción general
Descripción
2,4-Imidazolidinedione, 5,5-dimethyl-3-[3-(triethoxysilyl)propyl]- is a compound that combines the structural features of imidazolidinedione and triethoxysilyl groups This compound is known for its unique properties, making it valuable in various scientific and industrial applications
Métodos De Preparación
The synthesis of 2,4-Imidazolidinedione, 5,5-dimethyl-3-[3-(triethoxysilyl)propyl]- involves several steps. One common method includes the reaction of 5,5-dimethylhydantoin with 3-(triethoxysilyl)propylamine under controlled conditions. The reaction typically requires a solvent such as toluene and a catalyst to facilitate the process. The mixture is heated to a specific temperature to ensure the completion of the reaction, followed by purification steps to isolate the desired product .
Análisis De Reacciones Químicas
2,4-Imidazolidinedione, 5,5-dimethyl-3-[3-(triethoxysilyl)propyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The triethoxysilyl group can participate in substitution reactions, particularly with nucleophiles, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,4-Imidazolidinedione, 5,5-dimethyl-3-[3-(triethoxysilyl)propyl]- has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of advanced materials, including polymers and composites, due to its ability to form strong bonds with various substrates.
Biology: The compound is explored for its potential in drug delivery systems, where the triethoxysilyl group can facilitate the attachment of therapeutic agents.
Medicine: Research is ongoing to investigate its potential as a component in medical devices and implants, leveraging its biocompatibility and stability.
Mecanismo De Acción
The mechanism of action of 2,4-Imidazolidinedione, 5,5-dimethyl-3-[3-(triethoxysilyl)propyl]- involves its interaction with various molecular targets. The triethoxysilyl group can form covalent bonds with hydroxyl groups on surfaces, leading to strong adhesion. In biological systems, the compound can interact with cellular components, potentially influencing cellular processes and pathways .
Comparación Con Compuestos Similares
Compared to other similar compounds, 2,4-Imidazolidinedione, 5,5-dimethyl-3-[3-(triethoxysilyl)propyl]- stands out due to its unique combination of imidazolidinedione and triethoxysilyl groups. Similar compounds include:
2,4-Imidazolidinedione, 5,5-dimethyl-3-[3-(trimethoxysilyl)propyl]-: This compound has a similar structure but with trimethoxysilyl groups instead of triethoxysilyl groups.
2,4-Imidazolidinedione, 3-methyl-: Lacks the silyl group, making it less versatile in applications requiring surface modification.
The unique properties of 2,4-Imidazolidinedione, 5,5-dimethyl-3-[3-(triethoxysilyl)propyl]- make it a valuable compound in various fields, offering advantages in terms of reactivity, stability, and functionality.
Propiedades
IUPAC Name |
5,5-dimethyl-3-(3-triethoxysilylpropyl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O5Si/c1-6-19-22(20-7-2,21-8-3)11-9-10-16-12(17)14(4,5)15-13(16)18/h6-11H2,1-5H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMPDSQDVBUXGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCN1C(=O)C(NC1=O)(C)C)(OCC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O5Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70889182 | |
| Record name | 2,4-Imidazolidinedione, 5,5-dimethyl-3-[3-(triethoxysilyl)propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70889182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473780-80-2 | |
| Record name | 5,5-Dimethyl-3-[3-(triethoxysilyl)propyl]-2,4-imidazolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=473780-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Imidazolidinedione, 5,5-dimethyl-3-(3-(triethoxysilyl)propyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0473780802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Imidazolidinedione, 5,5-dimethyl-3-[3-(triethoxysilyl)propyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4-Imidazolidinedione, 5,5-dimethyl-3-[3-(triethoxysilyl)propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70889182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-(2-Methylphenoxy)ethyl]hydrazine hydrochloride](/img/structure/B3190690.png)











